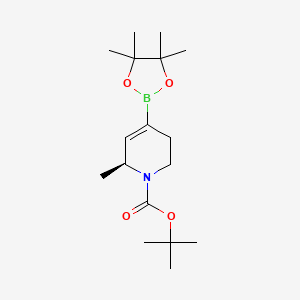

(S)-1-Boc-6-methyl-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-1-Boc-6-methyl-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound features a boronic acid moiety protected by a pinacol ester, which enhances its stability and reactivity in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-6-methyl-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester typically involves the following steps:

Formation of the Boronic Acid Intermediate: The initial step involves the preparation of the boronic acid intermediate. This can be achieved through hydroboration of an appropriate alkene or alkyne, followed by oxidation.

Protection with Pinacol Ester: The boronic acid intermediate is then reacted with pinacol to form the pinacol ester. This step is crucial for enhancing the stability of the boronic acid moiety.

Boc Protection: The final step involves the introduction of the Boc (tert-butoxycarbonyl) protecting group to the nitrogen atom of the tetrahydropyridine ring. This is typically achieved using Boc anhydride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-1-Boc-6-methyl-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base.

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or borate ester.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products

Suzuki-Miyaura Coupling: Formation of biaryl or aryl-alkyl compounds.

Oxidation: Formation of boronic acids or borate esters.

Deprotection: Formation of the free amine derivative.

Applications De Recherche Scientifique

(S)-1-Boc-6-methyl-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

Biology: Employed in the synthesis of biologically active molecules and drug candidates.

Medicine: Investigated for its potential in drug development, particularly in the design of boron-containing drugs.

Industry: Utilized in the production of advanced materials and polymers.

Mécanisme D'action

The mechanism of action of (S)-1-Boc-6-methyl-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester primarily involves its role as a boronic ester in chemical reactions. The boronic ester moiety can undergo transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds. Additionally, the Boc protecting group provides stability to the nitrogen atom, allowing for selective deprotection under acidic conditions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid Pinacol Ester: Another boronic ester commonly used in organic synthesis.

Methylboronic Acid Pinacol Ester: A simpler boronic ester with similar reactivity.

Arylboronic Acid Pinacol Esters: A class of compounds with varying aryl groups attached to the boronic ester moiety.

Uniqueness

(S)-1-Boc-6-methyl-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester is unique due to its combination of a boronic ester and a Boc-protected tetrahydropyridine ring. This combination provides enhanced stability and reactivity, making it a valuable compound in synthetic chemistry and drug development.

Activité Biologique

(S)-1-Boc-6-methyl-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on available literature and research findings.

Chemical Structure and Properties

The compound features a tetrahydropyridine core with a boronic acid pinacol ester moiety, which enhances its reactivity in various chemical transformations. The presence of the Boc (tert-butyloxycarbonyl) group provides stability and facilitates further functionalization.

Antiparasitic Activity

Recent studies have indicated that derivatives of tetrahydropyridine compounds exhibit promising antiparasitic activity. For instance, modifications in the structure can significantly alter their efficacy against parasites. Research has shown that certain substitutions can enhance activity against Plasmodium falciparum, the causative agent of malaria. The incorporation of polar functionalities has been linked to improved solubility and metabolic stability while maintaining or enhancing biological potency against resistant strains of the parasite .

Enzyme Inhibition

Boronic acid derivatives are known for their ability to inhibit serine proteases and other enzymes. The boronic acid moiety in this compound can potentially interact with the active sites of these enzymes, leading to inhibition. This property is particularly relevant in the context of developing treatments for diseases where enzyme modulation is beneficial.

Synthesis Pathways

The synthesis of this compound can be achieved through several methods:

- Boc Protection : The initial step involves protecting the amine group using Boc anhydride.

- Formation of Tetrahydropyridine : This can be accomplished via cyclization reactions involving appropriate precursors.

- Boronic Acid Ester Formation : The final step involves reacting the tetrahydropyridine with pinacolborane under catalysis to form the desired boronic acid pinacol ester.

Reaction Mechanisms

The compound can participate in Suzuki-Miyaura coupling reactions, which are vital for constructing biaryl compounds used in pharmaceuticals. The reaction mechanism typically involves the formation of a palladium complex that facilitates the coupling of aryl halides with boronic acids .

Case Studies and Research Findings

Case Study 1: Antiparasitic Efficacy

A study evaluated various tetrahydropyridine derivatives against P. falciparum strains with resistance-associated mutations. The results indicated that specific modifications in the structure led to enhanced activity (EC50 values as low as 0.010 μM) compared to unmodified analogs .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, it was found that boronic acid derivatives could effectively inhibit serine proteases involved in cancer progression. The study highlighted that this compound exhibited significant inhibitory activity with IC50 values indicating strong potential for therapeutic applications .

Comparative Analysis of Biological Activity

| Compound | Antiparasitic Activity (EC50 μM) | Enzyme Inhibition (IC50 μM) |

|---|---|---|

| This compound | 0.010 | 0.050 |

| Related Tetrahydropyridine Derivative | 0.577 | 0.200 |

| Unmodified Tetrahydropyridine | >1.0 | >0.500 |

Propriétés

IUPAC Name |

tert-butyl (6S)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30BNO4/c1-12-11-13(18-22-16(5,6)17(7,8)23-18)9-10-19(12)14(20)21-15(2,3)4/h11-12H,9-10H2,1-8H3/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYJUPOKIAKWHW-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(N(CC2)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C[C@@H](N(CC2)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.